molecular formula C24H19NO B12910619 1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one CAS No. 65155-73-9

1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one

Cat. No.: B12910619
CAS No.: 65155-73-9
M. Wt: 337.4 g/mol
InChI Key: IPXQLTKDYGPVNQ-CJLVFECKSA-N
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Description

1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one is an organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one typically involves the condensation of benzylamine with benzaldehyde followed by cyclization with phenylacetyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrrolones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one: Known for its unique structure and potential biological activities.

    1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-thione: Similar structure but with a sulfur atom, potentially different biological activities.

    1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-imine: Contains an imine group, which may alter its reactivity and biological properties.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets

Properties

CAS No.

65155-73-9

Molecular Formula

C24H19NO

Molecular Weight

337.4 g/mol

IUPAC Name

(3E)-1-benzyl-3-benzylidene-5-phenylpyrrol-2-one

InChI

InChI=1S/C24H19NO/c26-24-22(16-19-10-4-1-5-11-19)17-23(21-14-8-3-9-15-21)25(24)18-20-12-6-2-7-13-20/h1-17H,18H2/b22-16+

InChI Key

IPXQLTKDYGPVNQ-CJLVFECKSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=C/C(=C\C3=CC=CC=C3)/C2=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=CC3=CC=CC=C3)C2=O)C4=CC=CC=C4

Origin of Product

United States

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